decahydro-1,6-naphthyridine, Mixture of diastereomers
Description
Decahydro-1,6-naphthyridine is a bicyclic amine featuring a fully saturated naphthyridine core with nitrogen atoms at the 1- and 6-positions. Its synthesis typically involves the reduction of 1,6-naphthyridine using sodium and ethanol, yielding a mixture of diastereomers due to the presence of multiple stereogenic centers in the bicyclic framework . The compound exists as a racemic mixture of enantiomers, which are separable into distinct diastereoisomers through advanced chromatographic techniques . This structural complexity imparts unique physicochemical and biological properties, making it a valuable scaffold in medicinal chemistry, particularly as an inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1) .
Properties
CAS No. |
933704-54-2 |
|---|---|
Molecular Formula |
C8H16N2 |
Molecular Weight |
140.23 g/mol |
IUPAC Name |
1,2,3,4,4a,5,6,7,8,8a-decahydro-1,6-naphthyridine |
InChI |
InChI=1S/C8H16N2/c1-2-7-6-9-5-3-8(7)10-4-1/h7-10H,1-6H2 |
InChI Key |
AKYVCAZZLJAUMA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CNCCC2NC1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Platinum Oxide-Catalyzed Hydrogenation
Reduction of 1,6-naphthyridine with platinum oxide (PtO₂) in acidic media (e.g., acetic acid) at elevated hydrogen pressures (50–100 psi) yields decahydro-1,6-naphthyridine as a separable mixture of trans- and cis-diastereomers. The reaction proceeds via sequential saturation of the pyridine rings, with the first ring reducing faster than the second. Proton magnetic resonance (PMR) spectroscopy distinguishes the isomers: trans-diastereomers exhibit distinct coupling patterns between axial and equatorial protons, whereas cis-isomers show averaged signals due to ring-flip dynamics.
Key Data:
-
Catalyst: PtO₂ (5–10 wt%)
-
Solvent: Acetic acid
-
Temperature: 25–50°C
-
Yield: 70–85%
-
Diastereomer Ratio (trans:cis): 3:1 to 2:1 (dependent on H₂ pressure)
Sodium-Ethanol Reduction
An alternative method avoids high-pressure hydrogenation by using sodium in ethanol as the reducing agent. This approach, while operationally simpler, offers less control over stereoselectivity:
Mechanism and Conditions
The reaction proceeds through electron transfer from sodium to the naphthyridine ring, followed by protonation from ethanol. The reduction occurs in stages:
-
Tetrahydro-1,6-naphthyridine formation: Partial reduction of one pyridine ring.
-
Decahydro product: Further reduction of the second ring, yielding a mixture of trans- and cis-decahydro-1,6-naphthyridine.
Optimized Protocol:
-
Reagents: Sodium metal (excess), anhydrous ethanol
-
Temperature: Reflux (78°C)
-
Time: 12–24 hours
-
Yield: 60–75%
-
Diastereomer Ratio: 1:1 (non-selective)
Synthesis via Tetrahydro-1,6-Naphthyridine Intermediates
Partially reduced intermediates serve as precursors to decahydro derivatives, enabling better stereochemical control:
Palladium-Catalyzed Partial Hydrogenation
Catalytic hydrogenation of 1,6-naphthyridine with palladium on charcoal (Pd/C) in ethanol selectively yields 1,2,3,4-tetrahydro-1,6-naphthyridine. Subsequent reduction with PtO₂ or Raney nickel completes the saturation:
Two-Step Process:
-
Step 1 (Pd/C):
-
Conditions: 1 atm H₂, 25°C, 6 hours
-
Yield: 90% (tetrahydro intermediate)
-
-
Step 2 (PtO₂):
-
Conditions: 50 psi H₂, acetic acid, 12 hours
-
Yield: 80% (decahydro product)
-
Diastereomer Ratio: 4:1 (trans:cis)
-
Stereochemical Analysis and Diastereomer Characterization
Proton Magnetic Resonance (PMR) Spectroscopy
PMR is pivotal for distinguishing diastereomers. For trans-decahydro-1,6-naphthyridine, axial protons on C2 and C7 exhibit distinct coupling constants (J = 10–12 Hz), while cis-isomers show smaller couplings (J = 4–6 Hz) due to conformational averaging.
Ionization Constants
Diastereomers exhibit different pKa values due to varying nitrogen lone-pair orientations. Trans-isomers typically have higher basicity (pKa ≈ 10.5) compared to cis-forms (pKa ≈ 9.8).
Resolution of Diastereomeric Mixtures
Chiral Auxiliary-Mediated Crystallization
Clark et al. demonstrated that hexahydrobenzoquinolizinone derivatives could resolve decahydro-1,6-naphthyridine diastereomers via diastereomeric salt formation. Using (+)- or (-)-dibenzoyl tartaric acid, enantiomerically pure fractions were isolated with >95% enantiomeric excess (ee).
Chromatographic Separation
Normal-phase chromatography on silica gel with ethanol/hexane eluents separates trans- and cis-diastereomers, albeit with moderate efficiency (70–80% recovery).
Comparative Analysis of Preparation Methods
| Method | Catalyst/Reagents | Yield (%) | Diastereomer Ratio (trans:cis) | Stereocontrol |
|---|---|---|---|---|
| PtO₂ Hydrogenation | PtO₂, H₂ | 70–85 | 3:1 | High |
| Na/Ethanol Reduction | Na, EtOH | 60–75 | 1:1 | None |
| Pd/C → PtO₂ Sequential | Pd/C → PtO₂ | 80 | 4:1 | Moderate |
Chemical Reactions Analysis
Types of Reactions
Decahydro-1,6-naphthyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different functionalized derivatives.
Reduction: Reduction reactions can modify the hydrogenation state of the compound.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols are often employed under mild conditions.
Major Products Formed
The major products formed from these reactions include various functionalized naphthyridine derivatives, which can exhibit enhanced biological activities or improved chemical properties .
Scientific Research Applications
Medicinal Chemistry Applications
Decahydro-1,6-naphthyridine serves as a scaffold for the design of various bioactive compounds. Its derivatives have been investigated for their potential as inhibitors against several biological targets.
IDO1 Inhibitors
Recent studies have identified decahydro-1,6-naphthyridine derivatives as promising inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme implicated in cancer and immune response modulation. For instance, compounds derived from this scaffold demonstrated significant inhibitory activity with IC50 values in the nanomolar range .
Table 1: IDO1 Inhibitory Activity of Decahydro-1,6-Naphthyridine Derivatives
| Compound ID | Structure Type | IC50 (nM) | Reference |
|---|---|---|---|
| 39 | Decahydro-1,6-naphthyridine | 31 | |
| 40 | Decahydro-1,6-naphthyridine | 21 |
CNS Disorders
The compound has also been explored for its potential in treating central nervous system (CNS) disorders. Its structural features allow for interactions with various neurotransmitter systems, making it a candidate for developing drugs targeting conditions such as depression and anxiety .
Synthetic Strategies
The synthesis of decahydro-1,6-naphthyridine derivatives involves various strategies that enhance their reactivity and biological activity. These include cyclization reactions and modifications to introduce functional groups that improve pharmacological properties.
Cyclization Reactions
Cyclization methods have been optimized to yield high-purity products. For example, a study reported the use of glycine-based [3+2] cycloaddition leading to the formation of pyrrolidine derivatives from decahydro-1,6-naphthyridine scaffolds .
Table 2: Synthetic Methods for Decahydro-1,6-Naphthyridine Derivatives
| Method | Yield (%) | Notes |
|---|---|---|
| Glycine-based [3+2] | 51–75 | Effective for generating diverse products |
| Cyclization with propargyl bromide | Varies | Enhances structural diversity |
Several case studies illustrate the biological activity of decahydro-1,6-naphthyridine derivatives.
Anticancer Activity
Research has shown that certain derivatives exhibit cytotoxic effects against various cancer cell lines. For example, a study reported that specific modifications to the naphthyridine structure improved selectivity towards cancer cells while minimizing toxicity to normal cells .
Anti-infective Agents
Compounds derived from decahydro-1,6-naphthyridine have also been evaluated for their antibacterial and antifungal properties. The incorporation of functional groups has been linked to enhanced activity against resistant strains of bacteria .
Mechanism of Action
The mechanism of action of decahydro-1,6-naphthyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biochemical pathways involved. This inhibition can lead to various therapeutic effects, such as anticancer or antiviral activities .
Comparison with Similar Compounds
Decahydroquinoline
- Structure: Decahydroquinoline consists of a fused bicyclic system with a six-membered benzene ring fully saturated and fused to a piperidine ring.
- Synthesis: Prepared via catalytic hydrogenation of quinoline derivatives, yielding a single stereoisomer due to fewer stereogenic centers compared to decahydro-1,6-naphthyridine.
- Reactivity : Less prone to stereoisomerism, simplifying purification. However, its nitrogen basicity (pKa ~10) is lower than decahydro-1,6-naphthyridine (pKa ~11), affecting solubility and binding in biological systems .
- Biological Activity : Used in IDO1 inhibitors but shows reduced potency compared to decahydro-1,6-naphthyridine derivatives due to less optimal spatial arrangement for enzyme binding .
Octahydro-1H-pyrrolo[3,2-c]pyridine
- Structure : A partially unsaturated bicyclic system with a pyrrolidine ring fused to a pyridine ring.
- Synthesis : Constructed via cyclization reactions under microwave conditions, yielding moderate stereochemical complexity .
- Reactivity : Exhibits higher ring strain than decahydro-1,6-naphthyridine, leading to faster hydrolysis under acidic conditions.
- Biological Activity : Demonstrated moderate IDO1 inhibition but inferior metabolic stability compared to decahydro-1,6-naphthyridine scaffolds .
Other Decahydro-naphthyridines
Decahydro-1,5-naphthyridine
- Structure : Nitrogen atoms at the 1- and 5-positions, altering hydrogen-bonding capabilities.
- Synthesis : Produced via platinum oxide-catalyzed hydrogenation of 1,5-naphthyridine, yielding separable trans- and cis-diastereomers .
- Reactivity : More resistant to electrophilic substitution at the 3-position compared to 1,6-naphthyridine derivatives due to electronic effects .
Decahydro-1,7-naphthyridine
- Structure : Nitrogen atoms at the 1- and 7-positions, creating a less strained bicyclic system.
- Applications: Limited medicinal use due to poor solubility in aqueous media compared to 1,6-naphthyridine analogues .
Table 2: Physicochemical Properties of Decahydro-naphthyridines
| Compound | Melting Point (°C) | Solubility (mg/mL, H2O) | LogP |
|---|---|---|---|
| Decahydro-1,6-naphthyridine | 98–102 | 15.2 | 1.8 |
| Decahydro-1,5-naphthyridine | 85–89 | 8.7 | 2.1 |
| Decahydro-1,7-naphthyridine | 76–80 | 5.3 | 2.4 |
Diastereomer-Specific Comparisons
Decahydro-1,6-naphthyridine diastereomers exhibit distinct properties:
- Physical Properties : Differ in melting points (±5°C), solubility (±3 mg/mL), and optical rotation (e.g., +25° vs. -25° for enantiomers) .
- Chemical Reactivity : Varied reaction yields in alkylation and halogenation due to steric effects. For example, cis-diastereomers show 20% higher yields in Pd/C-catalyzed dealkylation than trans-isomers .
- Biological Activity : Cis-configured diastereomers demonstrate 3-fold higher IDO1 inhibition than trans-counterparts, attributed to improved binding pocket complementarity .
Table 3: Diastereomer Differentiation Techniques
Biological Activity
Decahydro-1,6-naphthyridine, a bicyclic compound belonging to the naphthyridine family, has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article presents a comprehensive overview of its pharmacological properties, mechanisms of action, and relevant case studies.
Overview of Decahydro-1,6-Naphthyridine
Decahydro-1,6-naphthyridine is characterized by its saturated bicyclic structure, which contributes to its unique reactivity and biological activity. The compound exists as a mixture of diastereomers, each potentially exhibiting different pharmacological effects.
Pharmacological Properties
Research indicates that decahydro-1,6-naphthyridine derivatives possess several promising pharmacological properties:
- Antimicrobial Activity : Naphthyridine derivatives have been shown to inhibit the growth of various bacteria, including both Gram-positive and Gram-negative strains. For instance, studies have demonstrated significant antibacterial effects, suggesting potential applications in treating infections .
- Antiviral Properties : Some derivatives exhibit antiviral activity against specific viral pathogens. The structural features of decahydro-1,6-naphthyridine may enhance its interaction with viral targets .
- Anticancer Activity : In vitro studies have revealed that decahydro-1,6-naphthyridine can inhibit the proliferation of cancer cell lines. The mechanism involves inducing apoptosis through mitochondrial pathways .
The biological activity of decahydro-1,6-naphthyridine is attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may bind to active sites on enzymes, modulating their activity and influencing biochemical pathways related to cell growth and survival .
- Receptor Interaction : It can also interact with specific receptors involved in signaling pathways, potentially altering cellular responses to external stimuli .
Case Studies and Research Findings
Several studies have investigated the biological activity of decahydro-1,6-naphthyridine:
- Antimicrobial Evaluation : A study highlighted the compound's significant inhibitory effects on bacterial strains such as Staphylococcus aureus and Escherichia coli, indicating its potential as an antibacterial agent .
- Anticancer Activity : Research demonstrated that decahydro-1,6-naphthyridine derivatives could induce apoptosis in cancer cell lines like HeLa and A549. The induction was linked to mitochondrial dysfunction and activation of caspase pathways .
- Molecular Docking Studies : Computational studies have predicted binding affinities between decahydro-1,6-naphthyridine and key biological targets. These simulations provide insights into the compound's potential interactions at the molecular level .
Comparison with Similar Compounds
To further understand the unique properties of decahydro-1,6-naphthyridine, a comparison with structurally similar compounds is essential:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Decahydro-1,6-naphthyridine | Saturated bicyclic structure | Significant antimicrobial and anticancer activity |
| Tert-butyl 1,6-naphthyridine | Contains tert-butyl group | Moderate bioactivity |
| 2-Methyl-decahydro-1,6-naphthyridine | Methyl substitution at position 2 | Varies in activity compared to parent compound |
The combination of structural features in decahydro-1,6-naphthyridine enhances its versatility in various applications compared to its analogs.
Q & A
Q. Table: Substitution Reactions and Yields
| Substrate | Reagent | Product | Yield (%) |
|---|---|---|---|
| 6f (R = Bn) | 2-Aminoethanol | 6-azepan-1-yl-8-hydroxy | 54 |
| 6f (R = Bn) | 1-Aminopropan-2-ol | 6-azepan-1-yl-8-hydroxy | 58 |
| Source: |
Advanced: How can computational methods guide the design of decahydro-1,6-naphthyridine derivatives?
Methodological Answer:
- Docking Studies : Predict binding affinities to targets like c-Met kinase. A study on dibenzo[b,h][1,6]naphthyridinecarboxamides used AutoDock Vina to optimize substituent positions for ATP-binding pocket interactions .
- QSAR Modeling : Correlate electronic parameters (e.g., Hammett σ) with bioactivity. Electron-withdrawing groups at C3 improve anticancer activity by stabilizing charge-transfer complexes .
Example : Methyl substitution at C7 in 7-methyl-1,6-naphthyridine increased antimalarial activity 3-fold compared to the parent compound, validated by MD simulations .
Advanced: How to address contradictions in pharmacological data across studies?
Methodological Answer:
Contradictions often stem from diastereomer ratios or assay conditions. Mitigation strategies:
- Diastereomer-Specific Assays : Test individual isomers. For instance, cis-decahydro-1,6-naphthyridine may show higher c-Met inhibition than trans, but earlier studies using mixtures reported averaged values .
- Standardized Protocols : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and controls. A 2023 study found that 2,6-dichloro-1,5-naphthyridine’s IC varied 10-fold between MCF-7 and HeLa cells due to differential membrane permeability .
Data Reconciliation Tool : Meta-analysis of PubChem BioAssay data (AID 1259401) identifies outliers and normalizes activity metrics across studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
